![molecular formula C21H23ClN2O5S B4239927 N-(3-acetylphenyl)-1-[(5-chloro-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4239927.png)
N-(3-acetylphenyl)-1-[(5-chloro-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide
Overview
Description
Synthesis Analysis
The synthesis of related piperidine derivatives involves multiple steps, including coupling reactions, substitutions, and the use of specific reagents such as sodium hydride (NaH) and dimethyl formamide (DMF) for the synthesis of O-substituted derivatives of sulfonamides bearing a piperidine nucleus (Khalid et al., 2013). The procedures aim to introduce various functional groups to the piperidine ring, demonstrating the compound's versatile synthetic accessibility.
Molecular Structure Analysis
Molecular interaction and conformational analysis studies, such as those performed on cannabinoids and related analogues, provide insights into the molecular structure of piperidine derivatives. These analyses help identify distinct conformations and the energetic stability of these conformers, contributing to our understanding of their binding interactions with biological receptors (Shim et al., 2002).
Chemical Reactions and Properties
Piperidine derivatives undergo a variety of chemical reactions, including nucleophilic substitutions and cyclization reactions, to form compounds with potential biological activities. These reactions often involve the interaction with chloroamines and acetylenic sulfones under mild conditions, leading to the formation of cyclic enamine sulfones and derivatives with enhanced biological activities (Back & Nakajima, 2000).
Physical Properties Analysis
The physical properties of piperidine derivatives, such as solubility, melting point, and crystalline structure, can be characterized through various analytical techniques. X-ray crystallography, for instance, has been employed to determine the crystal and molecular structure of related compounds, revealing their conformation and geometrical parameters (Naveen et al., 2015).
Chemical Properties Analysis
The chemical properties of piperidine derivatives, including their reactivity, stability, and interaction with biological targets, are crucial for their potential therapeutic applications. Studies involving molecular docking and enzyme inhibition assays provide valuable information on their mechanism of action and efficacy as enzyme inhibitors or receptor antagonists (Khalid, Rehman, & Abbasi, 2014).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-(3-acetylphenyl)-1-(5-chloro-2-methoxyphenyl)sulfonylpiperidine-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O5S/c1-14(25)16-4-3-5-18(12-16)23-21(26)15-8-10-24(11-9-15)30(27,28)20-13-17(22)6-7-19(20)29-2/h3-7,12-13,15H,8-11H2,1-2H3,(H,23,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUKNNDMRZMLPLP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)Cl)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Acetylphenyl)-1-(5-chloro-2-methoxybenzenesulfonyl)piperidine-4-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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